molecular formula C9H10N2O3S B1359943 N-(4-sulfamoylphenyl)prop-2-enamide CAS No. 2621-99-0

N-(4-sulfamoylphenyl)prop-2-enamide

Cat. No.: B1359943
CAS No.: 2621-99-0
M. Wt: 226.25 g/mol
InChI Key: RINSWHLCRAFXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-sulfamoylphenyl)prop-2-enamide is a chemical compound with the molecular formula C9H10N2O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety.

Scientific Research Applications

N-(4-sulfamoylphenyl)prop-2-enamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)prop-2-enamide typically involves the reaction of sulfamide with 4-aminophenylacrylamide. One common method includes the following steps:

    Starting Materials: Sulfamide and 4-aminophenylacrylamide.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as 1,4-dioxane, and a base like pyridine.

    Procedure: Sulfamide (1.00g) and pyridine (1.41mL) are added to 1,4-dioxane (30mL). Acryl chloride (0.49mL) is added dropwise, and the mixture is stirred at room temperature for 3 hours. The reaction mixture is then treated with 1M HCl and extracted with ethyl acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to inhibit enzymes makes it a valuable tool in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of enzymes. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(4-sulfamoylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h2-6H,1H2,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINSWHLCRAFXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180852
Record name N-(4-(Aminosulphonyl)phenyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2621-99-0
Record name N-[4-(Aminosulfonyl)phenyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2621-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-(Aminosulphonyl)phenyl)acrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002621990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC506350
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-(Aminosulphonyl)phenyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(aminosulphonyl)phenyl]acrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-aminobenzenesulfonamide (1.00 g) and pyridine (1.41 mL) were added to 1,4-dioxane (30 mL). Acryloyl chloride (0.49 mL) was added dropwise and the solution was stirred for 3 hours at room temperature. 1M HCl was added, and the solution extracted with ethyl acetate. The extracts were dried using brine and anhydrous sodium sulfate and the solvent was removed to afford crude product of sufficient purity for subsequent use.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.41 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 100 mL of tetrahydrofuran was dissolved 17 g of p-aminobenzenesulfonamide. This solution was cooled to 0° C. on an ice bath. To this solution was dropwise added 5 g of acryloyl chloride. After completion of the addition, the ice bath was removed and the reaction mixture was warmed to room temperature and stirred for 1 hour. Subsequently, the reaction mixture was heated at 60° C. for 1 hour. After completion of the reaction, the reaction mixture was poured into 1 L of distilled water. Thus, N-(p-aminosulfonylphenyl)acrylamide was obtained as precipitated white particles.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-sulfamoylphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
N-(4-sulfamoylphenyl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
N-(4-sulfamoylphenyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
N-(4-sulfamoylphenyl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
N-(4-sulfamoylphenyl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
N-(4-sulfamoylphenyl)prop-2-enamide
Customer
Q & A

Q1: What is the mechanism of action of (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide against SARS-CoV?

A: (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide has been shown to inhibit the enzymatic activities of the SARS coronavirus helicase. [] This enzyme is crucial for viral replication as it unwinds double-stranded DNA, a process essential for viral replication. While the exact binding mechanism is yet to be elucidated, the compound demonstrably inhibits both the ATP hydrolysis and the DNA unwinding functions of the helicase. [] This dual inhibition suggests that (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide could potentially disrupt multiple stages of the viral replication cycle.

Q2: What is the known in vitro activity of (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide against SARS-CoV?

A: In vitro studies have demonstrated the inhibitory effect of (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide on SARS-CoV helicase. The compound exhibits an IC50 value of 2.09 ± 0.30 µM for ATP hydrolysis and 13.2 ± 0.9 µM for DNA unwinding. [] These values indicate the concentration of the compound required to inhibit 50% of the respective enzymatic activity. Furthermore, at a concentration of 40 µM, the compound did not show significant cytotoxicity, suggesting a potential therapeutic window. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.